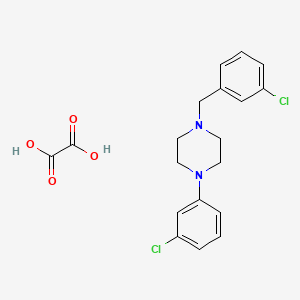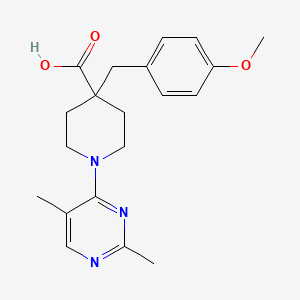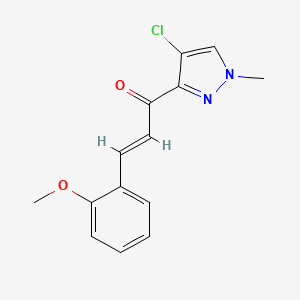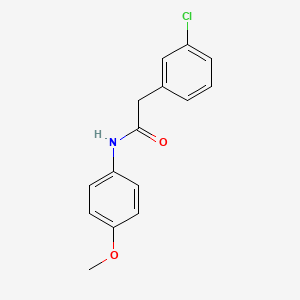
1-(3-chlorobenzyl)-4-(3-chlorophenyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorobenzyl)-4-(3-chlorophenyl)piperazine oxalate, also known as mCPP, is a chemical compound that belongs to the family of piperazine derivatives. It is a psychoactive drug that has been widely used in scientific research to understand its mechanism of action and effects on the body.
作用機序
MCPP acts as a non-selective serotonin receptor agonist, which means it binds to and activates multiple subtypes of serotonin receptors in the brain. This leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which modulate various physiological processes such as mood, appetite, and sleep.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-chlorobenzyl)-4-(3-chlorophenyl)piperazine oxalate are complex and depend on various factors such as dosage, route of administration, and individual differences. Some of the reported effects of 1-(3-chlorobenzyl)-4-(3-chlorophenyl)piperazine oxalate include increased heart rate, blood pressure, body temperature, and pupil dilation. It also produces subjective effects such as anxiety, restlessness, and changes in mood and cognition.
実験室実験の利点と制限
One of the advantages of using 1-(3-chlorobenzyl)-4-(3-chlorophenyl)piperazine oxalate in lab experiments is its well-characterized mechanism of action and pharmacological profile. It has been extensively studied and its effects on various physiological processes are well understood. However, one of the limitations of using 1-(3-chlorobenzyl)-4-(3-chlorophenyl)piperazine oxalate is its non-specific binding to multiple serotonin receptors, which can make it difficult to isolate the specific effects of each receptor subtype.
将来の方向性
There are several future directions for research on 1-(3-chlorobenzyl)-4-(3-chlorophenyl)piperazine oxalate. One area of interest is the development of more selective agonists and antagonists for specific serotonin receptor subtypes. This could help to better understand the role of each subtype in various physiological processes. Another area of interest is the use of 1-(3-chlorobenzyl)-4-(3-chlorophenyl)piperazine oxalate as a tool to study the effects of serotonin on various disease states such as depression, anxiety, and schizophrenia. Finally, the development of new methods for the synthesis and purification of 1-(3-chlorobenzyl)-4-(3-chlorophenyl)piperazine oxalate could lead to improved efficiency and cost-effectiveness in its use in scientific research.
合成法
The synthesis of 1-(3-chlorobenzyl)-4-(3-chlorophenyl)piperazine oxalate involves the reaction of 3-chlorobenzyl chloride with 3-chlorophenylpiperazine in the presence of a base such as sodium hydroxide. The resulting compound is then treated with oxalic acid to form the oxalate salt of 1-(3-chlorobenzyl)-4-(3-chlorophenyl)piperazine oxalate. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
MCPP has been widely used in scientific research to study its effects on the central nervous system. It has been used as a tool to understand the role of serotonin receptors in various physiological and pathological processes. 1-(3-chlorobenzyl)-4-(3-chlorophenyl)piperazine oxalate has also been used to study the effects of serotonin agonists and antagonists on behavior, mood, and cognition.
特性
IUPAC Name |
1-(3-chlorophenyl)-4-[(3-chlorophenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2.C2H2O4/c18-15-4-1-3-14(11-15)13-20-7-9-21(10-8-20)17-6-2-5-16(19)12-17;3-1(4)2(5)6/h1-6,11-12H,7-10,13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSGJSJXZDHKOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C3=CC(=CC=C3)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5394687.png)
![5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5394696.png)
![N-(4-ethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B5394708.png)
![methyl 2-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl}-1,3-oxazole-4-carboxylate](/img/structure/B5394712.png)
![2-amino-4-cyclopropyl-6-{4-[(dimethylamino)methyl]-2-thienyl}nicotinonitrile](/img/structure/B5394719.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide](/img/structure/B5394722.png)



![3-(4,5-dimethyl-1H-benzimidazol-2-yl)-N-[(3,5-dimethylisoxazol-4-yl)methyl]propanamide](/img/structure/B5394737.png)
![rel-(4aS,8aR)-6-[(1-aminocyclobutyl)carbonyl]-1-(4-piperidinylmethyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5394740.png)
![{6-[2-(3,4-dichlorophenyl)-4-morpholinyl]-6-oxohexyl}amine hydrochloride](/img/structure/B5394755.png)

![4-[4-(cyclopropylcarbonyl)-1,4-diazepan-1-yl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5394761.png)